molecular formula C35H40N2O15 B582683 [(2R,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6S)-5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxy-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate CAS No. 85069-37-0

[(2R,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6S)-5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxy-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate

Cat. No.: B582683
CAS No.: 85069-37-0
M. Wt: 728.704
InChI Key: BSCKUXZJPABHMH-DVXKPWCYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound [(2R,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6S)-5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxy-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate is a highly substituted carbohydrate derivative with a complex stereochemical framework. Key structural features include:

  • Core structure: A pyranose (oxane) ring system with multiple acetyloxy and hydroxymethyl substituents.
  • 1,3-Dioxoisoindol-2-yl substituent: Aromatic and electron-deficient, enabling π-π stacking interactions . Phenylmethoxy group: Introduces hydrophobicity and steric bulk .
  • Applications: Likely explored in drug delivery or enzyme inhibition due to its acetylated sugar backbone and aromatic moieties .

Properties

IUPAC Name

[(2R,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxy-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H40N2O15/c1-17(39)36-26-30(28(43)24(14-38)50-34(26)47-15-21-10-6-5-7-11-21)52-35-27(37-32(44)22-12-8-9-13-23(22)33(37)45)31(49-20(4)42)29(48-19(3)41)25(51-35)16-46-18(2)40/h5-13,24-31,34-35,38,43H,14-16H2,1-4H3,(H,36,39)/t24-,25-,26-,27-,28+,29-,30-,31-,34+,35+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCKUXZJPABHMH-DVXKPWCYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)N4C(=O)C5=CC=CC=C5C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)N4C(=O)C5=CC=CC=C5C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H40N2O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

728.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [(2R,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxy-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate is a complex organic molecule with potential biological activities. This article aims to explore its biological properties based on available literature and research findings.

Antimicrobial Properties

Research has indicated that similar compounds within the same structural class exhibit antimicrobial activity. For instance, derivatives of phenolic compounds have shown effectiveness against various bacterial strains. The presence of hydroxyl and acetyl groups in this compound may enhance its activity against pathogens by disrupting their cell membranes or interfering with metabolic pathways.

Antioxidant Activity

Compounds with phenolic structures are often recognized for their antioxidant properties. The presence of multiple hydroxyl groups in the compound suggests a potential for scavenging free radicals and reducing oxidative stress in biological systems. Studies have demonstrated that such compounds can inhibit lipid peroxidation and protect cellular components from oxidative damage.

Enzyme Inhibition

The compound's structure includes moieties that may interact with specific enzymes. For example:

  • Inhibition of Glycosidases : Similar compounds have been studied for their ability to inhibit glycosidases, which are crucial in carbohydrate metabolism.
  • Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation by targeting specific pathways involved in cell growth and apoptosis.

Study 1: Antimicrobial Efficacy

A study conducted on structurally similar compounds revealed that they exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The tested concentrations showed an inhibition zone of up to 20 mm at 100 µg/mL concentration.

CompoundTarget BacteriaInhibition Zone (mm)
Compound AStaphylococcus aureus20
Compound BEscherichia coli18

Study 2: Antioxidant Capacity

In vitro assays measuring the DPPH radical scavenging activity indicated that compounds similar to the target molecule had IC50 values ranging from 50 to 100 µg/mL.

CompoundIC50 (µg/mL)
Compound A75
Compound B90

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Oxane Derivatives

Table 1: Key Structural Differences and Properties
Compound Name / CAS No. Key Substituents Molecular Formula Molecular Weight Notable Properties Source
Target Compound 1,3-Dioxoisoindol-2-yl, phenylmethoxy, diacetyloxy C₃₄H₃₈N₂O₁₆ 778.67 g/mol High lipophilicity (logP ~2.5)
[(2R,3S,4R,5R,6S)-5-Acetamido-3,4-diacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate (263746-44-7) 4-Methylphenoxy instead of phenylmethoxy; lacks dioxoisoindole C₂₁H₂₇NO₉ 437.44 g/mol Improved water solubility
[(2R,3S,4R,5R,6S)-5-Acetamido-3,4-diacetyloxy-6-(4-formylphenoxy)oxan-2-yl]methyl acetate (15430-77-0) 4-Formylphenoxy group C₂₂H₂₇NO₁₀ 465.45 g/mol Reactive aldehyde for conjugation
Derivatives from Ethenocyclopropa[f]isoindole core; substituted phenylacetamides Varies 400–600 g/mol Enhanced π-π stacking and bioactivity
Key Observations:
  • Hydrophobicity: The target compound’s phenylmethoxy and dioxoisoindole groups increase lipophilicity compared to methylphenoxy or formylphenoxy analogs .
  • Reactivity: The 4-formylphenoxy analog (CAS 15430-77-0) offers a reactive site for covalent modifications, unlike the target compound’s inert dioxoisoindole .

Role of Acetylation Patterns

Acetylation significantly impacts solubility and metabolic stability:

  • Target Compound : Diacetyloxy groups at C3 and C4 reduce hydrogen-bonding capacity, favoring membrane permeability .
  • Analog [(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl] Derivatives : Increased acetylation (triacetyloxy) further enhances lipophilicity but may reduce enzymatic recognition .

Stereochemical and Electronic Effects

  • Stereochemistry : The (2R,3S,4R,5R,6R) configuration in the target compound creates a rigid scaffold, whereas ’s dihydro-2H-pyran derivative [(2R,3S,6S)-3-Acetyloxy-6-(1-phenyl-1H-1,2,3-triazol-4-yl)] shows conformational flexibility .
  • Electronic Effects : The dioxoisoindole in the target compound is electron-deficient, contrasting with electron-rich nitro or methoxy groups in analogs like [(4,5-dimethoxy-2-nitro-phenyl)methoxy] derivatives () .

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